2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16218778
InChI: InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3
SMILES:
Molecular Formula: C10H13BrO3
Molecular Weight: 261.11 g/mol

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC16218778

Molecular Formula: C10H13BrO3

Molecular Weight: 261.11 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol -

Specification

Molecular Formula C10H13BrO3
Molecular Weight 261.11 g/mol
IUPAC Name 2-bromo-1-(3,4-dimethoxyphenyl)ethanol
Standard InChI InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3
Standard InChI Key VAXOJZZUVFJONX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(CBr)O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol features a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, an ethanol chain with a hydroxyl group at the 1-position, and a bromine atom at the 2-position. The methoxy groups donate electron density to the aromatic ring via resonance, enhancing its susceptibility to electrophilic substitution reactions. The bromine atom introduces steric hindrance and polarizability, influencing both reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC10H13BrO3\text{C}_{10}\text{H}_{13}\text{BrO}_3
Molecular weight259.10 g/mol
Melting point81–83°C (precursor ketone)
Boiling point326.5±27.0°C (predicted)
Density1.422±0.06 g/cm³

Synthesis Pathways

Reduction of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

The most common synthesis route involves the reduction of the corresponding ketone, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, using sodium borohydride (NaBH4\text{NaBH}_4) in a mixed solvent system of ethanol and water . This method achieves high yields (up to 95%) and preserves the stereochemical integrity of the molecule.

Reaction Scheme:

2-Bromo-1-(3,4-dimethoxyphenyl)ethanoneEtOH, H2ONaBH42-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol\text{2-Bromo-1-(3,4-dimethoxyphenyl)ethanone} \xrightarrow[\text{EtOH, H}_2\text{O}]{\text{NaBH}_4} \text{2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol}

Direct Bromination of 1-(3,4-Dimethoxyphenyl)ethanol

Alternative approaches involve brominating 1-(3,4-dimethoxyphenyl)ethanol using N\text{N}-bromosuccinimide (NBS) or molecular bromine (Br2\text{Br}_2) in dichloromethane or acetic acid. This method is less selective but suitable for large-scale production.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The bromine atom at the β-position undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium methoxide yields 1-(3,4-dimethoxyphenyl)-2-methoxyethanol, a precursor to ether derivatives.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring participates in Friedel-Crafts alkylation and nitration. The methoxy groups direct incoming electrophiles to the para and ortho positions relative to existing substituents.

Dehydration Reactions

Under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4), the hydroxyl group eliminates to form 1-bromo-1-(3,4-dimethoxyphenyl)ethylene, a valuable alkene intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (600 MHz, CDCl3_3): Signals at δ 7.68 (dd, J=8.4HzJ = 8.4 \, \text{Hz}), 6.95–6.98 (m), and 3.88 (s) confirm the aromatic protons and methoxy groups .

  • 13C^{13}\text{C} NMR: Peaks at 153.2 ppm (C-O of methoxy) and 69.5 ppm (C-Br) align with expected shifts .

Infrared (IR) Spectroscopy

Strong absorption bands at 3400 cm1^{-1} (O-H stretch) and 1050 cm1^{-1} (C-Br stretch) validate functional groups.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to β-blockers and antipsychotic agents. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups.

Lignin Model Studies

In green chemistry, derivatives of this compound are used to simulate β-O-4 lignin linkages, aiding in the development of biomass degradation strategies .

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